molecular formula C10H19ClO2 B14079060 1-Chloro-2-methoxynonan-4-one CAS No. 102516-17-6

1-Chloro-2-methoxynonan-4-one

Cat. No.: B14079060
CAS No.: 102516-17-6
M. Wt: 206.71 g/mol
InChI Key: SEEGXXCBXBJHAM-UHFFFAOYSA-N
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Description

1-Chloro-2-methoxynonan-4-one is an organic compound with the molecular formula C10H19ClO2 This compound is characterized by the presence of a chlorine atom, a methoxy group, and a ketone functional group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-methoxynonan-4-one can be synthesized through various methods. One common approach involves the chlorination of 2-methoxynonan-4-one using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-methoxynonan-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding alcohols or amines.

    Oxidation Reactions: The methoxy group can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Nucleophiles like NaOH or NH3 in aqueous or alcoholic solutions.

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents like ether or tetrahydrofuran (THF).

Major Products:

    Substitution: Alcohols or amines.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

1-Chloro-2-methoxynonan-4-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used to study the effects of haloalkanes on biological systems, including their metabolism and toxicity.

    Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-chloro-2-methoxynonan-4-one involves its interaction with nucleophiles due to the presence of the electrophilic chlorine atom. This interaction can lead to the formation of various substitution products. The ketone group can participate in redox reactions, acting as an electrophile in reduction reactions and as a nucleophile in oxidation reactions.

Comparison with Similar Compounds

    1-Chloro-2-methoxybenzene: Similar in structure but contains a benzene ring instead of a nonane chain.

    2-Chloro-1-methoxypropane: Contains a shorter carbon chain and different positioning of the methoxy and chlorine groups.

Uniqueness: 1-Chloro-2-methoxynonan-4-one is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical properties and reactivity patterns compared to other haloalkanes.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

102516-17-6

Molecular Formula

C10H19ClO2

Molecular Weight

206.71 g/mol

IUPAC Name

1-chloro-2-methoxynonan-4-one

InChI

InChI=1S/C10H19ClO2/c1-3-4-5-6-9(12)7-10(8-11)13-2/h10H,3-8H2,1-2H3

InChI Key

SEEGXXCBXBJHAM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)CC(CCl)OC

Origin of Product

United States

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